molecular formula C10H9N3 B2936989 N-phenylpyrazin-2-amine CAS No. 13134-34-4

N-phenylpyrazin-2-amine

Cat. No.: B2936989
CAS No.: 13134-34-4
M. Wt: 171.203
InChI Key: LDKTYXJWBONNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-phenylpyrazin-2-amine” is a chemical compound with the molecular formula C10H9N3 and a molecular weight of 171.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring attached to a phenyl group and an amine group . The exact structure can be determined using techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, amines in general can undergo a variety of reactions. For example, primary and secondary amines can react with acid chlorides or acid anhydrides to form amides .

Scientific Research Applications

Anticonvulsant Activity

N-phenylpyrazin-2-amine derivatives have been investigated for their potential anticonvulsant properties. Schiff bases of N-methyl and N-acetyl isatin derivatives with different aryl amines, including structures related to this compound, have shown promising anticonvulsant activities. These compounds demonstrated better activity than some standard drugs, suggesting their potential in developing new anticonvulsants (Verma et al., 2004).

Corrosion Inhibition

Research has explored the use of bipyrazole compounds, closely related to this compound, as corrosion inhibitors for iron in acidic media. These compounds have shown high efficiency in preventing corrosion, suggesting the potential for this compound derivatives in industrial applications (Chetouani et al., 2005).

Fluorescence Labeling for Saccharides

This compound has been identified as a sensitive fluorescence labeling reagent for saccharides. This application is significant in chromatographic or electrophoretic analysis of saccharides, enabling sensitive and precise detection methods for these biomolecules (Yamamoto et al., 2003).

Molecular Binding Studies

Studies involving compounds similar to this compound, like 2-phenylethylamine, have focused on their molecular binding properties. These studies are crucial in understanding the behavior of these compounds in various environments, which can be beneficial for pharmaceutical applications (2023).

Anticancer Activities

This compound derivatives have been synthesized and tested for their anticancer activities, particularly against prostate cancer cells. These studies are significant in the field of medicinal chemistry for developing novel therapeutic agents (Demirci & Demirbas, 2019).

Synthesis of Substituted Pyrazoles

Research has been conducted on the synthesis of N-arylpyrazole-containing enaminones, related to this compound, for their potential antitumor and antimicrobial activities. This exploration is crucial for developing new drugs with enhanced efficacy and lower side effects (Riyadh, 2011).

Safety and Hazards

The safety data sheet for a similar compound, “6-Phenylpyrazin-2-amine”, suggests that it may cause skin and eye irritation. In case of exposure, it is recommended to wash the affected area with plenty of water and seek medical advice if necessary .

Future Directions

While specific future directions for “N-phenylpyrazin-2-amine” are not available, the field of medicinal chemistry is rapidly evolving with the help of artificial intelligence and machine learning. These technologies are being used to predict protein-ligand interactions, which could potentially lead to the discovery of new drugs .

Mechanism of Action

Properties

IUPAC Name

N-phenylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKTYXJWBONNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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